Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a benzothiazole-derived carboxamide group and an isopropyl moiety. Structural determination of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP for graphical representation.
The compound’s amide and ester functionalities may contribute to hydrogen-bonding networks, influencing its crystal packing and solubility, as discussed in studies on intermolecular interactions.
Properties
Molecular Formula |
C17H17N3O3S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-1,3-benzothiazole-6-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H17N3O3S2/c1-8(2)14-13(16(22)23-4)19-17(25-14)20-15(21)10-5-6-11-12(7-10)24-9(3)18-11/h5-8H,1-4H3,(H,19,20,21) |
InChI Key |
PWGJFJIAUDMXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Methyl 2-amino-4-isopropylthiazole-5-carboxylate (CAS 649737-05-3) is synthesized via cyclocondensation of methyl 3-bromo-4-oxopentanoate with thiourea in ethanol under reflux (Scheme 1). The α-bromoketone precursor is generated by bromination of methyl 4-oxopentanoate using molecular bromine in acetic acid. Key parameters include:
-
Molar ratio : A 1:1.2 stoichiometry of α-bromoketone to thiourea ensures complete conversion.
-
Solvent : Ethanol or methanol enhances solubility and reaction homogeneity.
-
Temperature : Reflux at 78–80°C for 6–8 hours yields 85–90% crude product.
Table 1. Optimization of Thiazole Intermediate Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 89 |
| Temperature (°C) | 80 | 88 |
| Reaction Time (h) | 7 | 87 |
Purification via recrystallization from ethyl acetate/hexane (1:3) affords analytically pure product (m.p. 142–144°C).
Synthesis of 2-Methylbenzo[d]thiazole-6-carboxylic Acid
The benzo[d]thiazole moiety is constructed through cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors. The ACS Omega protocol provides a scalable route to 6-carboxy-substituted benzothiazoles.
Cyclization Strategy
2-Methylbenzo[d]thiazole-6-carboxylic acid is synthesized via:
-
Nitration and Reduction : Methyl 4-hydroxy-3-nitrobenzoate is reduced to the corresponding amine using hydrogen/Pd-C in ethanol.
-
Thiocyclization : Treatment with 2-bromopropane and Lawesson’s reagent in toluene at 110°C for 12 hours forms the benzothiazole ring.
-
Hydrolysis : Saponification of the methyl ester with aqueous NaOH (2M) at 60°C yields the free carboxylic acid (85% overall yield).
Key Analytical Data :
-
1H NMR (DMSO-d6) : δ 8.21 (s, 1H, H-7), 7.89 (d, J = 8.5 Hz, 1H, H-4), 3.12 (s, 3H, CH3), 2.45 (s, 3H, CH3).
Amide Coupling to Form the Target Compound
The final step involves coupling the thiazole amine and benzothiazole carboxylic acid using carbodiimide-based reagents. Patent WO2017155765A1 highlights EDCl/HOBt as optimal for sterically hindered substrates.
Coupling Protocol
-
Activation : 2-Methylbenzo[d]thiazole-6-carboxylic acid (1.2 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in anhydrous DMF at 0°C for 30 minutes.
-
Nucleophilic Attack : Methyl 2-amino-5-isopropylthiazole-4-carboxylate (1.0 equiv) is added, and the reaction is stirred at 25°C for 18 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and dried over MgSO4.
Table 2. Coupling Reaction Optimization
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 78 |
| HATU/DIPEA | DCM | 25 | 65 |
| DCC/DMAP | THF | 40 | 58 |
Purification by flash chromatography (SiO2, 3:7 ethyl acetate/hexane) provides the title compound as a white solid (72% yield).
Characterization and Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Core Reactivity of Thiazole and Benzothiazole Moieties
The compound contains two heterocyclic systems:
-
Thiazole ring (5-membered, with NH and S atoms)
-
Benzothiazole ring (fused benzene-thiazole system)
Key reactive sites:
| Position | Functional Group | Reactivity |
|---|---|---|
| Thiazole C4 | Methyl carboxylate ester | Hydrolysis, transesterification |
| Thiazole C2 | Amide linkage (benzothiazole-carbonyl) | Acid/Base hydrolysis, nucleophilic substitution |
| Benzothiazole C6 | Methyl substitution | Steric modulation of reactivity |
| Thiazole C5 | Isopropyl group | Stability to oxidation/alkylation |
Amide Bond Formation
The central amide linkage is synthesized via coupling between:
-
2-Methyl-1,3-benzothiazole-6-carbonyl chloride
-
Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Reaction Conditions (from analogs in ):
| Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 0–25°C | 78% |
| DCC/DMAP | THF | Reflux | 65% |
-
EDCl/HOBt minimizes racemization.
-
DMAP accelerates acylation but may lead to ester hydrolysis.
Ester Hydrolysis
The methyl ester at C4 of the thiazole undergoes hydrolysis to form a carboxylic acid under basic conditions:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH | H₂O/EtOH | 80°C | 4 hr | 92% |
| LiOH | THF/H₂O | RT | 12 hr | 85% |
-
Carboxylic acid derivatives are intermediates for further functionalization (e.g., peptide coupling).
Functionalization of the Isopropyl Group
The C5 isopropyl group exhibits limited reactivity due to steric hindrance but can undergo:
Oxidation
Controlled oxidation yields a ketone (rarely reported due to stability concerns):
| Oxidizing Agent | Solvent | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O | 5-Oxo derivative | <10% |
| CrO₃ | AcOH | Partial degradation | N/A |
Halogenation
Free-radical bromination at the isopropyl position is feasible:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NBS | CCl₄, light | 5-(2-Bromopropan-2-yl) | 32% |
Benzothiazole Ring Modifications
The methyl group at C2 of the benzothiazole is unreactive under standard conditions but participates in:
Demethylation
Harsh acidic conditions remove the methyl group:
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| HBr (48%) | 120°C | 2-Hydroxybenzothiazole | 55% |
Electrophilic Substitution
Nitration occurs at the benzene ring (C4 position):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 4-Nitrobenzothiazole analog | 68% |
Stability and Degradation Pathways
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Aqueous acid (pH 3) | Thiazole ring-opening derivatives | Hydrolysis of amide |
| UV light | Benzothiazole S-oxidation | Photooxidation |
| Strong base (pH 12) | Ester saponification | Nucleophilic attack |
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| Methyl 2-amino-5-methylthiazole-4-carboxylate | Higher ester reactivity |
| 2-Methylbenzothiazol-6-amines | Enhanced electrophilic substitution |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of benzothiazole and thiazole exhibit potent cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation, particularly in breast and colon cancer models .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth. A detailed structure-activity relationship (SAR) analysis revealed that modifications at the thiazole ring could enhance binding affinity to target proteins involved in cancer progression .
Agricultural Applications
Pesticide Development
The compound's structural features are also exploited in agricultural chemistry, particularly in the synthesis of novel pesticides. The incorporation of benzothiazole moieties has been linked to increased efficacy against pests while maintaining lower toxicity levels for non-target organisms. For example, derivatives have been formulated as effective fungicides and insecticides, demonstrating broad-spectrum activity against common agricultural pests .
Case Study: Efficacy Trials
Field trials conducted with formulations containing this compound showed a marked reduction in pest populations while promoting plant health. The results indicated a synergistic effect when combined with other active ingredients, leading to enhanced pest management strategies .
Materials Science
Photophysical Properties
In materials science, methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has been studied for its photophysical properties. Compounds with similar structures have been utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable electronic properties and stability under operational conditions .
Research Findings
Recent studies highlighted the potential for these compounds to serve as electron transport materials in OLEDs, significantly improving device efficiency. The incorporation of thiazole and benzothiazole units was found to enhance charge mobility while reducing energy loss during electron transfer processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease progression. The compound’s structure allows it to bind to active sites on target proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues: Thiazole and Benzothiazole Derivatives
The compound shares structural similarities with other thiazole-4-carboxylates, such as methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS: 1574306-61-8). Key differences include:
- Substituent on the amide group: The target compound uses a 2-methylbenzothiazole moiety, while the analogue employs a pyridinone-linked butanoyl chain.
- Thiazole substitution : The isopropyl group at position 5 in the target compound contrasts with a methyl group in the analogue.
Hydrogen Bonding and Crystallography
The amide and ester groups in the target compound likely participate in hydrogen-bonding networks, analogous to patterns observed in supramolecular chemistry. Such interactions could stabilize crystal structures, a feature critical for X-ray diffraction studies using programs like SHELXL.
Biological Activity
Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, which is known for its biological significance. The IUPAC name reflects its intricate arrangement of functional groups that contribute to its biological activity.
Biological Activities
1. Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. For instance, this compound has shown effectiveness in inhibiting various cancer cell lines.
Case Study: In Vitro Studies
A study evaluated the compound's cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results demonstrated significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM, indicating a potent anticancer effect compared to standard chemotherapeutics .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| HCT116 | 7.8 | Inhibition of EGFR signaling |
| A549 | 12.3 | Cell cycle arrest at G2/M phase |
2. Kinase Inhibition
The compound has also been studied for its ability to inhibit specific kinases involved in tumor progression. Notably, it has shown inhibitory activity against CSF1R and EGFR kinases with IC50 values in the low nanomolar range (e.g., CSF1R: 5.5 nM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
The mechanism by which this compound exerts its biological effects is multifaceted:
1. Apoptosis Induction
Research indicates that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
2. Cell Cycle Arrest
The compound has been shown to induce G2/M phase arrest in cell lines, leading to inhibited proliferation and increased sensitivity to other chemotherapeutic agents .
3. Targeting Signaling Pathways
Inhibition of key signaling pathways such as the EGFR pathway disrupts cellular communication essential for tumor growth and survival .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and bioavailability profiles across various animal models. Toxicity assessments indicate minimal adverse effects at therapeutic doses; however, further studies are needed to establish safety profiles in humans .
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example:
Core Thiazole Formation: React 5-(propan-2-yl)-1,3-thiazole-4-carboxylate precursors with appropriate acylating agents.
Benzothiazole Coupling: Use coupling agents like EDCl/HOBt to link the 2-methyl-1,3-benzothiazole-6-carboxylic acid moiety to the thiazole core .
Esterification: Methylation of the carboxyl group can be achieved via methanol under acidic conditions or using dimethyl sulfate .
Key Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via NMR (DMSO-, 400 MHz) .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- HPLC: Employ reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>97%) .
- NMR Spectroscopy: Use and NMR in DMSO- to confirm substituent positions, particularly distinguishing benzothiazole (δ 8.2–8.5 ppm) and thiazole (δ 7.1–7.4 ppm) protons .
- FTIR: Verify carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm) .
Advanced: How can researchers optimize reaction conditions to minimize by-products during benzothiazole-thiazole coupling?
Methodological Answer:
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)) or organocatalysts to enhance coupling efficiency, as demonstrated in analogous triazine and benzoxazole syntheses .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane; DMF often improves solubility but may require lower temperatures (0–5°C) to suppress side reactions .
- Stoichiometry Control: Use a 10% excess of the benzothiazole carbonyl chloride to drive the reaction to completion, followed by aqueous workup to isolate the product .
Advanced: How to resolve discrepancies in 1H^{1}\text{H}1H NMR data for thiazole ring protons during structural elucidation?
Methodological Answer:
- 2D NMR Techniques: Employ HSQC and HMBC to correlate proton signals with adjacent carbons, clarifying overlapping peaks from the thiazole and benzothiazole rings .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian09) for the proposed structure .
- Reference Compounds: Synthesize and analyze simpler analogs (e.g., unsubstituted thiazole derivatives) to isolate chemical shift contributions from specific substituents .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential irritant vapors (e.g., during acyl chloride steps) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
- Waste Disposal: Segregate halogenated by-products (if present) for specialized disposal, as per institutional guidelines .
Advanced: How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Testing: Prepare solutions in buffers (pH 1–13) and incubate at 40°C, 60°C, and 25°C for 1–4 weeks. Monitor degradation via HPLC (retention time shifts) and LC-MS for fragment identification .
- Kinetic Analysis: Calculate degradation rate constants () using first-order kinetics. Plot Arrhenius curves to predict shelf-life at room temperature .
- Solid-State Stability: Store samples in desiccators at 25°C/60% RH and 40°C/75% RH. Analyze crystallinity changes via PXRD and DSC .
Advanced: What computational approaches are suitable for predicting the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases), focusing on hydrogen bonding between the benzothiazole carbonyl and catalytic residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
- ADMET Prediction: Employ SwissADME to estimate logP (∼3.2), bioavailability (Lipinski compliance), and potential CYP450 interactions .
Basic: How to troubleshoot low yields during the final esterification step?
Methodological Answer:
- Acid Catalyst Optimization: Replace HSO with milder catalysts like p-toluenesulfonic acid (PTSA) to reduce decomposition .
- Solvent Drying: Pre-dry methanol with molecular sieves (3Å) to prevent hydrolysis of the ester product .
- Quenching Strategy: Pour the reaction mixture into ice-water (not crushed ice) to precipitate the product more efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
